molecular formula C18H18N2O B580752 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one CAS No. 1248621-37-5

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one

Cat. No. B580752
CAS RN: 1248621-37-5
M. Wt: 278.355
InChI Key: DEXBOAHZFOXQHM-UHFFFAOYSA-N
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Description

“7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” is a complex organic compound. It belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds, like 7-substituted coumarin derivatives, involves a Pechmann reaction between resorcinol and ethyl acetoacetate . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide .


Molecular Structure Analysis

The molecular structure of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be analyzed using techniques like X-ray crystallography . The structure contains a central 2-oxo-2H-chromene unit with a carboxylic acid allyl ester in the 3-position and a diethylamino group in the 7-position .


Chemical Reactions Analysis

The chemical reactions involving “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be complex and varied. For instance, dimethylaminoquinolines have been reviewed for their synthesis methods, properties, and interactions between their amino groups and the heteroatom of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be determined using various analytical techniques. For instance, its density, boiling point, vapor pressure, and other properties can be determined .

Scientific Research Applications

Bioimaging and Biodetection

This compound has potential applications in bioimaging and biodetection due to its fluorescent properties. It can be used as a probe for detecting specific ions or molecules within biological systems. For example, similar coumarin derivatives have been used to detect Al³⁺ ions in pharmaceutical tablets and biological extracts .

Molecular Logic Gates

The reversible “off–on–off” emission characteristics of related compounds make them suitable for constructing molecular logic gates. These are fundamental components for the development of molecular computers that operate on a nanoscale .

Safety and Hazards

The safety data sheet of a similar compound, 7-Dimethylamino-4-methylcoumarin, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

7-(dimethylamino)-3-(3-methylphenyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(20(2)3)11-16(13)18(21)19-17/h4-11H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXBOAHZFOXQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)N(C)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one

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